molecular formula C23H28N2O4 B2605602 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide CAS No. 921870-45-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B2605602
CAS No.: 921870-45-3
M. Wt: 396.487
InChI Key: OVPXSLANFJKPML-UHFFFAOYSA-N
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Description

“N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide” is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a benzoxazepine core and a phenoxyacetamide moiety, suggests it may have interesting chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, benzoxazepine derivatives have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry

Industrially, this compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propyl Group: Alkylation reactions using propyl halides in the presence of a base.

    Attachment of the Phenoxyacetamide Moiety: This step may involve nucleophilic substitution reactions where the phenoxyacetamide group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazepine core or the propyl group.

    Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The phenoxyacetamide moiety may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides, acyl chlorides, or amines under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action for “N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Known for their anxiolytic and sedative effects.

    Benzoxazoles: Studied for their antimicrobial and anticancer properties.

    Phenoxyacetamides: Investigated for their herbicidal and pharmaceutical applications.

Uniqueness

The unique combination of a benzoxazepine core with a phenoxyacetamide moiety in “N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide” may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-12-25-18-11-10-17(13-20(18)29-15-23(3,4)22(25)27)24-21(26)14-28-19-9-7-6-8-16(19)2/h6-11,13H,5,12,14-15H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPXSLANFJKPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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